Cas no 1361833-80-8 (5'-Chloro-2,5-dichloro-3'-methoxy-biphenyl)

5'-Chloro-2,5-dichloro-3'-methoxy-biphenyl 化学的及び物理的性質
名前と識別子
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- 5'-Chloro-2,5-dichloro-3'-methoxy-biphenyl
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- インチ: 1S/C13H9Cl3O/c1-17-11-5-8(4-10(15)6-11)12-7-9(14)2-3-13(12)16/h2-7H,1H3
- InChIKey: BDFHUFIRPGVSKQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C1C=C(C=C(C=1)OC)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 249
- 疎水性パラメータ計算基準値(XlogP): 5.7
- トポロジー分子極性表面積: 9.2
5'-Chloro-2,5-dichloro-3'-methoxy-biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011008105-1g |
5'-Chloro-2,5-dichloro-3'-methoxy-biphenyl |
1361833-80-8 | 97% | 1g |
1,460.20 USD | 2021-07-05 |
5'-Chloro-2,5-dichloro-3'-methoxy-biphenyl 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
5'-Chloro-2,5-dichloro-3'-methoxy-biphenylに関する追加情報
5'-Chloro-2,5-dichloro-3'-methoxy-biphenyl: A Comprehensive Overview
5'-Chloro-2,5-dichloro-3'-methoxy-biphenyl, with the CAS number 1361833-80-8, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound belongs to the class of biphenyl derivatives, which are widely studied due to their unique electronic properties and potential applications in various industries. The structure of this compound is characterized by a biphenyl backbone with multiple substituents, including chlorine atoms and a methoxy group. These substituents play a crucial role in determining the compound's physical and chemical properties.
The chemical structure of 5'-Chloro-2,5-dichloro-3'-methoxy-biphenyl consists of two phenyl rings connected by a single bond. The substitution pattern is such that one ring (the 5' position) bears a chlorine atom, while the other ring has two chlorine atoms at the 2 and 5 positions and a methoxy group at the 3' position. This specific arrangement of substituents imparts unique electronic characteristics to the molecule, making it suitable for applications in advanced materials and pharmaceuticals.
Recent studies have highlighted the importance of biphenyl derivatives in the development of high-performance materials. For instance, researchers have explored the use of such compounds in organic light-emitting diodes (OLEDs) due to their ability to emit light efficiently when subjected to an electric current. The presence of electron-withdrawing groups like chlorine atoms enhances the stability and efficiency of these devices. Additionally, the methoxy group introduces electron-donating properties, which can be exploited to fine-tune the electronic behavior of the compound for specific applications.
In terms of synthesis, 5'-Chloro-2,5-dichloro-3'-methoxy-biphenyl can be prepared through various methods, including nucleophilic aromatic substitution and coupling reactions. These methods require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic systems have enabled more efficient synthesis routes, reducing production costs and environmental impact.
The physical properties of this compound are also worth noting. It has a high melting point due to its rigid structure and strong intermolecular forces. The presence of multiple halogen atoms increases its molecular weight and contributes to its stability under thermal conditions. Solubility studies have shown that this compound exhibits moderate solubility in common organic solvents like dichloromethane and tetrahydrofuran, making it suitable for solution-based applications.
From an environmental perspective, understanding the degradation pathways of 5'-Chloro-2,5-dichloro-3'-methoxy-biphenyl is crucial for assessing its potential impact on ecosystems. Research indicates that this compound undergoes slow degradation under UV light and microbial action. Efforts are being made to develop biodegradable versions or alternative compounds with lower environmental persistence.
In conclusion, 5'-Chloro-2,5-dichloro-3'-methoxy-biphenyl represents a significant advancement in the field of organic chemistry. Its unique structure, coupled with recent research findings, positions it as a promising candidate for diverse applications across industries. As technology continues to evolve, further exploration into its properties and potential uses will undoubtedly yield new insights and innovations.
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